molecular formula C16H16ClFN4O B2823826 N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide CAS No. 1396872-78-8

N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide

Cat. No.: B2823826
CAS No.: 1396872-78-8
M. Wt: 334.78
InChI Key: JDGTWFCXLCTYCE-UHFFFAOYSA-N
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Description

N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide is a synthetic organic compound that belongs to the class of pyridazine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. Its unique structure, which includes a pyridazine ring substituted with a piperidine moiety and a carboxamide group, contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or α,β-unsaturated carbonyl compounds.

    Substitution Reactions:

    Piperidine Substitution: The piperidine moiety is introduced via nucleophilic substitution or reductive amination reactions.

    Carboxamide Formation: The carboxamide group is typically introduced through the reaction of the corresponding carboxylic acid or ester with an amine or ammonia.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the pyridazine ring or the carboxamide group, resulting in the formation of reduced analogs.

    Substitution: The aromatic ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Reduced analogs of the pyridazine ring or carboxamide group.

    Substitution Products: Functionalized aromatic derivatives.

Scientific Research Applications

N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: Studies focus on its interaction with various biological targets, including receptors and enzymes.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: Research explores its effects on cellular processes and its potential as a tool for studying biological pathways.

Mechanism of Action

The mechanism of action of N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

N-(4-chloro-2-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide can be compared with other pyridazine derivatives and compounds with similar structural features:

    Similar Compounds: Pyridazine derivatives with different substituents, such as N-(4-chlorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide and N-(4-fluorophenyl)-6-(piperidin-1-yl)pyridazine-3-carboxamide.

    Uniqueness: The presence of both 4-chloro-2-fluorophenyl and piperidine moieties in the same molecule provides unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(4-chloro-2-fluorophenyl)-6-piperidin-1-ylpyridazine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClFN4O/c17-11-4-5-13(12(18)10-11)19-16(23)14-6-7-15(21-20-14)22-8-2-1-3-9-22/h4-7,10H,1-3,8-9H2,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDGTWFCXLCTYCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NN=C(C=C2)C(=O)NC3=C(C=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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